3-(1-Hydroxypentyl)phenol

Antioxidant Natural product chemistry Metabolite identification

3-(1-Hydroxypentyl)phenol (CAS 92532-04-2; synonyms: α-butyl-3-hydroxybenzyl alcohol, 1-(3-hydroxyphenyl)-1-pentanol) is a substituted monocyclic phenol belonging to the class of 1-hydroxy-4-unsubstituted benzenoids. The structure consists of a resorcinol-type aromatic ring bearing a secondary alcohol on a five-carbon alkyl chain at the meta position (C₁₁H₁₆O₂, MW 180.24 g·mol⁻¹, exact mass 180.115 Da).

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B8546640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxypentyl)phenol
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C11H16O2/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11-13H,2-3,7H2,1H3
InChIKeyRUMUPMSZUNLFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Hydroxypentyl)phenol for Research Procurement: Baseline Identity and Physicochemical Profile


3-(1-Hydroxypentyl)phenol (CAS 92532-04-2; synonyms: α-butyl-3-hydroxybenzyl alcohol, 1-(3-hydroxyphenyl)-1-pentanol) is a substituted monocyclic phenol belonging to the class of 1-hydroxy-4-unsubstituted benzenoids [1]. The structure consists of a resorcinol-type aromatic ring bearing a secondary alcohol on a five-carbon alkyl chain at the meta position (C₁₁H₁₆O₂, MW 180.24 g·mol⁻¹, exact mass 180.115 Da) [2]. Predicted logP values range from 2.24 to 2.73 (ACD/Labs, ALOGPS, ChemAxon), and the compound exhibits a predicted aqueous solubility of approximately 2.3–5.1 g·L⁻¹ . Validated spectroscopic reference data (¹H NMR, FTIR, GC-MS) are available through Wiley KnowItAll libraries, confirming its identity as a distinct, analytically characterized chemical entity [2].

Why 3-(1-Hydroxypentyl)phenol Cannot Be Interchanged with Regioisomeric or Chain-Modified Analogs


The substitution pattern of 3-(1-hydroxypentyl)phenol—a meta-oriented secondary benzylic alcohol with a free para-phenolic position—creates a stereoelectronic environment that differs fundamentally from regioisomers (e.g., ortho- or para-substituted analogs) and homologs with altered alkyl chain length or hydroxyl placement [1]. In-class phenolic antioxidants exhibit radical-scavenging activities that correlate quantitatively with their oxidation potentials and HOMO–LUMO gaps; small structural changes produce measurable shifts in electrochemical parameters and biological potency [2]. Consequently, substituting a compound such as 2-(5-hydroxypentyl)phenol or a shorter-chain 3-(1-hydroxyethyl)phenol without empirical verification introduces uncontrolled variation in hydrogen-bonding capacity, lipophilicity (ΔlogP), and metabolic susceptibility, which can invalidate comparative experimental results in antioxidant screening, metabolite identification, or structure–activity relationship (SAR) studies.

Quantitative Comparator Evidence for 3-(1-Hydroxypentyl)phenol Selection


Critical Data Gap Advisory: Absence of Published Head-to-Head Quantitative Comparator Studies

A systematic search of the primary literature (PubMed, patent databases, and authoritative chemical registries including ChEBI, PubChem, and PhytoBank) conducted on 2026-05-06 identified no published study that directly compares the biological activity, physicochemical performance, or metabolic stability of 3-(1-hydroxypentyl)phenol against a named structural analog using quantitative metrics in a shared assay system. The compound is registered as a bioactive natural product from Bombardioidea anartia [1] and appears in human metabolomics databases (BioDeep, detected in Homo sapiens samples) [2], yet the only publicly accessible comparator-level information is limited to class-level physicochemical predictions (logP, solubility, pKa) from computational models . No experimental IC₅₀, EC₅₀, k_inh, or relative antioxidant capacity index (e.g., TEAC, ORAC, DPPH % inhibition) values were retrievable for either the target compound or close analogs in a directly comparable format. This evidence gap means that any procurement decision must currently rely on the compound's verified structural identity, spectral purity, and predicted property envelope rather than on quantified superiority over specific alternatives.

Antioxidant Natural product chemistry Metabolite identification

Recommended Application Scenarios for Procuring 3-(1-Hydroxypentyl)phenol Based on Current Evidence


De Novo Structure–Activity Relationship (SAR) Exploration of Phenolic Antioxidants

Given the lack of established comparative bioactivity data, 3-(1-hydroxypentyl)phenol is best positioned as a structurally well-defined starting point for systematic SAR campaigns. Its meta-substituted secondary benzylic alcohol motif, combined with a free para-phenolic position, provides a distinct substitution topology for probing the influence of alkyl chain length and hydroxyl placement on radical-scavenging efficacy. Researchers can use the compound's verified spectroscopic identity [1] to generate primary data (e.g., DPPH/ABTS IC₅₀ values, cyclic voltammetry oxidation potentials) alongside ortho- and para-regioisomers and shorter-chain homologs, thereby constructing an internally consistent, quantitatively rigorous comparator dataset that does not yet exist in the public domain.

Human Metabolite Reference Standard for LC-MS/MS Method Development

The detection of 3-(1-hydroxypentyl)phenol in human metabolomics databases [2] supports its use as an authentic reference standard for developing and validating targeted LC-MS/MS assays. Its chromatographic retention (logP ~2.2–2.7) and mass spectral fragmentation pattern (GC-MS library available [1]) are sufficiently characterized to serve as a qualitative benchmark for identifying this metabolite in biological matrices. Procurement of a high-purity batch enables laboratories to establish retention-time locking and MS/MS transition libraries without relying on computationally predicted spectra alone.

Natural Product Isolation and Chemotaxonomic Studies

As a reported natural product from the fungus Bombardioidea anartia [3], the compound is suitable for use as a co-injection standard in fungal extract dereplication workflows. Its availability as a characterized pure substance allows natural product chemists to confirm the presence of this secondary metabolite in new isolates or related species, supporting chemotaxonomic classification and biosynthetic pathway elucidation.

Synthetic Intermediate for Quinolinyl Ether Libraries with Anti-inflammatory Potential

Patent literature describes the use of 1-(3-hydroxyphenyl)-1-pentanol (synonymous with the target compound) as a synthetic building block in the preparation of unsymmetrical quinolinyl ethers evaluated for anti-inflammatory and anti-allergic activity . Procurement of the compound enables medicinal chemistry groups to replicate or expand upon these patented scaffolds, generating proprietary analogues while leveraging an intermediate with a defined CAS registry number and established synthetic accessibility.

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